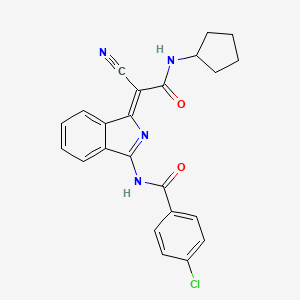

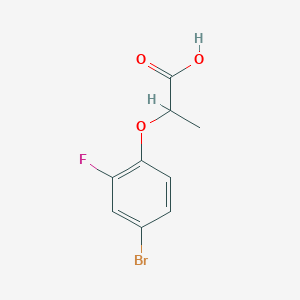

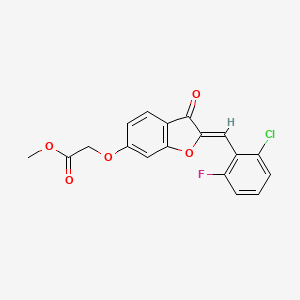

![molecular formula C16H17NO5S B2935634 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid CAS No. 565165-69-7](/img/structure/B2935634.png)

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” is a chemical compound . It shares the part structure of phenoxyacetic acid . Phenoxyacetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” are not directly provided in the available resources .Wissenschaftliche Forschungsanwendungen

Inhibitors of Cytosolic Phospholipase A2α

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid: derivatives have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the arachidonic acid cascade, leading to the formation of pro-inflammatory eicosanoids . These inhibitors are expected to provide new treatment options for inflammatory conditions.

COX-2 Selective Inhibition

Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors. COX-2 is involved in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 can provide anti-inflammatory benefits while minimizing side effects .

Medicinal Chemistry and Drug Design

The phenoxy acetamide group, to which 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid belongs, has been the subject of medicinal chemistry research. These compounds are being designed and synthesized for their potential as new pharmaceuticals, with a focus on safety and efficacy to enhance life quality .

Biological Activity Studies

The chemical structure of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid allows for molecular interactions that are significant in studying the biological effects of drugs. Research into the biological activities of this compound and its derivatives can lead to the discovery of pharmacologically interesting compounds .

Chemical Synthesis Techniques

This compound is also used in chemical synthesis techniques. Its benzylic position is particularly reactive, allowing for various chemical reactions such as free radical bromination and nucleophilic substitution, which are essential in synthetic chemistry .

Safety and Handling Research

Research into the safety and handling of chemicals like 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is vital. Safety data sheets provide information on the hazards, first aid measures, and precautions for use, which is crucial for laboratory and industrial settings .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGCBCJFGTYUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

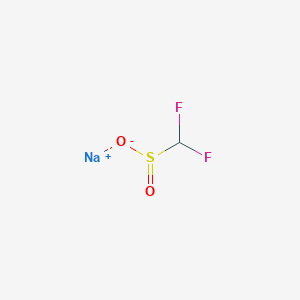

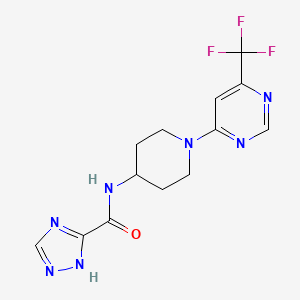

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)

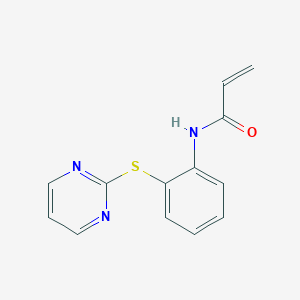

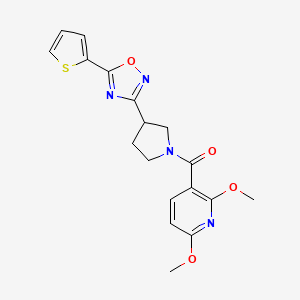

![3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2935567.png)

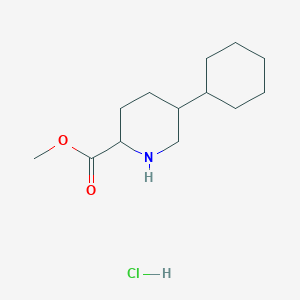

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B2935568.png)

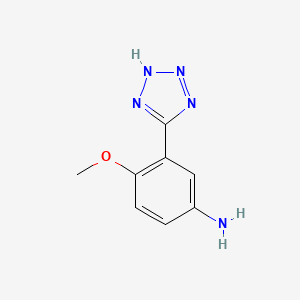

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)